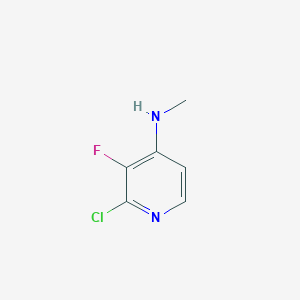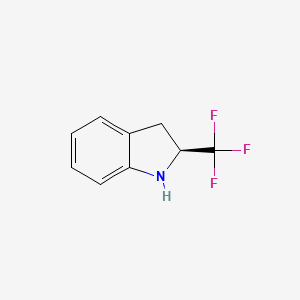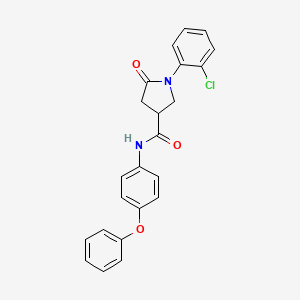![molecular formula C28H29NO7 B12455546 Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is a complex organic compound characterized by its unique structure, which includes a phthalate core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the esterification of phthalic anhydride with methanol to form dimethyl phthalate. This intermediate is then subjected to further reactions to introduce the phenoxy and acetamido groups. The reaction conditions often require the use of catalysts, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form phenoxy radicals.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be employed in substitution reactions.
Major Products:
Oxidation: Formation of phenoxy radicals.
Reduction: Formation of amines.
Substitution: Formation of substituted esters and amides.
科学研究应用
1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and acetamido groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
2,4,6-Tri-tert-butylphenol: A phenol with similar tert-butyl groups but different functionalization.
4-tert-Butylphenyl glycidyl ether: Contains a phenoxy group with tert-butyl substitution.
2-[3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl]-4,6-dimethyl-nicotinonitrile: Shares the tert-butylphenoxy moiety.
Uniqueness: 1,2-DIMETHYL 4-{4-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]PHENOXY}PHTHALATE is unique due to its combination of ester, phenoxy, and acetamido groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
属性
分子式 |
C28H29NO7 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
dimethyl 4-[4-[[2-(4-tert-butylphenoxy)acetyl]amino]phenoxy]benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H29NO7/c1-28(2,3)18-6-10-20(11-7-18)35-17-25(30)29-19-8-12-21(13-9-19)36-22-14-15-23(26(31)33-4)24(16-22)27(32)34-5/h6-16H,17H2,1-5H3,(H,29,30) |
InChI 键 |
XALJBKOCWRPJDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)



![3-{[3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12455485.png)

![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(2,5-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12455509.png)
![4-amino-N-{4-[(dimethylcarbamoyl)methyl]-2,3-dimethylphenyl}-1-[1-(prop-2-enoyl)piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B12455510.png)
![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)

![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)
![1,3-diphenyl-N-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12455528.png)
